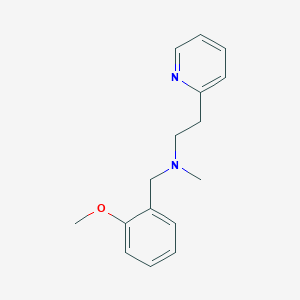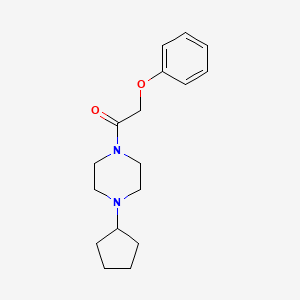
N-(2-methoxybenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine is a synthetic organic compound characterized by its complex structure, which includes a methoxybenzyl group, a methyl group, and a pyridyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-methoxybenzyl chloride, N-methylamine, and 2-(2-pyridyl)ethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active amines.
Industrial Applications: It is employed in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors in the central nervous system, influencing neurotransmitter release and uptake.
Pathways Involved: It may modulate pathways related to dopamine and serotonin, affecting mood and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine: Lacks the methoxy group, resulting in different chemical properties and biological activity.
N-(2-Methoxybenzyl)-N-methyl-N-[2-(4-pyridyl)ethyl]amine: The position of the pyridyl group affects its binding affinity and reactivity.
Uniqueness
N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(12-10-15-8-5-6-11-17-15)13-14-7-3-4-9-16(14)19-2/h3-9,11H,10,12-13H2,1-2H3 |
InChI Key |
NPRPYASSAFAFSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate](/img/structure/B10886783.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(4-ethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10886792.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10886795.png)
![2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886802.png)

![N'-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B10886807.png)
![3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10886810.png)
![(2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886812.png)
![1-[1-(2-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10886816.png)
![ethyl 4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B10886820.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate](/img/structure/B10886824.png)
![(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886825.png)
![N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B10886832.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886846.png)
